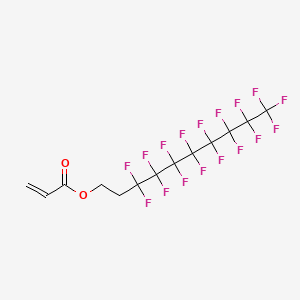

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl acrylate

Description

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl acrylate (CAS RN: 27905-45-9) is a fluorinated acrylate ester with the molecular formula C₁₃H₇F₁₇O₂ and a molecular weight of 518.17 g/mol. Its structure comprises a long perfluorinated chain (CF₃(CF₂)₇CH₂CH₂-) attached to an acrylate group, conferring exceptional hydrophobicity, chemical resistance, and low surface energy . Key physical properties include:

It is stabilized with 200–300 ppm MEHQ (4-methoxyphenol) to prevent polymerization during storage . Applications span hydrophobic coatings, biomedical devices (e.g., protein immobilization), and CO₂-thickening agents for enhanced oil recovery .

Properties

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F17O2/c1-2-5(31)32-4-3-6(14,15)7(16,17)8(18,19)9(20,21)10(22,23)11(24,25)12(26,27)13(28,29)30/h2H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUKRIOLKOHUUBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F17CH2CH2OC(O)CH=CH2, C13H7F17O2 | |

| Record name | 2-Propenoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl ester | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

74049-08-4 | |

| Record name | 2-Propenoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74049-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5067348 | |

| Record name | 2-(Perfluorooctyl)ethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Water or Solvent Wet Solid | |

| Record name | 2-Propenoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

27905-45-9 | |

| Record name | 2-(Perfluorooctyl)ethyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27905-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,2,2-Tetrahydroperfluorodecyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027905459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Perfluorooctyl)ethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUOROOCTYLETHYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9BFB4689Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl acrylate (HFDA) is a fluorinated compound known for its unique properties and applications in various fields including coatings and materials science. Its biological activity is of significant interest due to its potential implications for environmental health and safety. This article synthesizes available research on the biological effects of HFDA and related compounds.

HFDA is a fluorinated acrylate characterized by a long perfluorinated carbon chain. This structure contributes to its hydrophobic and oleophobic properties. The compound's chemical formula is , and it has been studied for its interactions with biological systems and potential toxicity.

Toxicity Studies

Research indicates that perfluorinated compounds (PFCs), including HFDA and its derivatives, exhibit varying degrees of toxicity depending on their structure. Generally:

- Persistence : PFCs are known for their environmental persistence due to strong carbon-fluorine bonds.

- Bioaccumulation : These compounds can accumulate in biological tissues over time.

- Toxicological Effects : Studies have shown that exposure to PFCs can lead to endocrine disruption and developmental toxicity in various organisms.

A study evaluating the toxicity of similar perfluoroalkyl substances (PFAS) found that longer chain lengths correlate with increased toxicity and bioaccumulation potential .

Case Studies

- Environmental Impact : A case study highlighted the degradation pathways of HFDA in aquatic environments. It was found that HFDA can transform into more toxic substances upon exposure to sunlight or microbial activity .

- Cellular Studies : In vitro studies demonstrated that HFDA exposure affected cell viability and proliferation in human cell lines. Notably, concentrations above 50 µM resulted in significant cytotoxicity after 24 hours of exposure .

Table 1: Summary of Biological Activity Studies on HFDA

The biological activity of HFDA is primarily linked to its ability to interact with cellular membranes and proteins:

- Membrane Disruption : HFDA can insert itself into lipid bilayers due to its hydrophobic tail, potentially disrupting membrane integrity.

- Protein Binding : The compound may bind to proteins involved in cellular signaling pathways, leading to altered cellular responses.

Scientific Research Applications

Coatings Industry

1H,1H,2H,2H-Heptadecafluorodecyl acrylate is commonly used to prepare high-performance surface coatings . These coatings exhibit properties like water repellency, oil repellency, corrosion resistance, anti-adhesion, and temperature resistance .

In the realm of underwater applications, a highly transparent anti-reflection coating (ARC) utilizing 1H,1H,2H,2H-heptadecafluorodecyl acrylate (HFDA) has been introduced for encapsulating perovskite solar modules (PSMs) . The optical characterization shows that HFDA can effectively reduce light reflection below 800 nm, thereby enhancing light absorption by underwater solar cells . Perovskite solar cells with HFDA encapsulation achieved a remarkable efficiency of 14.65% even at a water depth of 50 cm . Furthermore, HFDA encapsulation significantly reduces Pb2+ concentration from 186 to 16.5 ppb after immersion in water for 347 hours, and the encapsulated PSMs maintained over 80% of their initial efficiency after 400 hours of continuous underwater illumination . Moreover, when exposed to air, these encapsulated PSMs retained 94% of their original efficiency after 1000 hours of light illumination, demonstrating the potential of HFDA in enhancing the stability of perovskite devices for both underwater and land-based photovoltaic applications .

Additionally, it has been used to create flexible and transparent superhydrophobic coatings on cotton fabrics, providing high mechanical and chemical stability for underwater insulation . A coating made from 1H,1H,2H,2H-heptadecafluorodecyl acrylate, methyl methacrylate, and 3-(trimethoxysilyl) propyl methacrylate resulted in a copolymer (PHMK) with excellent transparency (90.2%) and superhydrophobicity (WCA = 160°) even at tensile strains of 0–300% .

Lubricants

1H,1H,2H,2H-Heptadecafluorodecyl acrylate can be used as a lubricant, particularly in applications requiring oil and water resistance .

Surface Modifiers

This compound is effective as a surface modifier for textiles, plastics, and other materials, imparting special surface properties such as anti-staining and anti-adhesion .

Electronic Encapsulation

Due to its chemical inertness and heat resistance, 1H,1H,2H,2H-Heptadecafluorodecyl acrylate is suitable as an encapsulation material for electronic products, including liquid crystal displays and fiber optic manufacturing .

Scientific Research

Chemical Reactions Analysis

Radical Polymerization

HDFDA undergoes radical-initiated polymerization to form fluorinated polymers with low surface energy and high hydrophobicity. This reaction is central to its industrial and biomedical applications.

Mechanism :

-

Initiation : Thermal or photolytic decomposition of initiators (e.g., azobisisobutyronitrile) generates free radicals.

-

Propagation : Radicals attack the vinyl group of HDFDA, forming a growing polymer chain.

-

Termination : Chain growth ceases via radical recombination or disproportionation.

Key Properties of Resulting Polymers :

| Property | Value/Description | Application Example |

|---|---|---|

| Surface Energy | 10–15 mN/m | Non-stick coatings |

| Water Contact Angle | >110° | Hydrophobic medical devices |

| Dielectric Constant | ~2.1 (at 1 MHz) | Electrical insulation |

Hydrolysis of Phosphate Ester Derivatives

HDFDA derivatives, such as phosphate esters, undergo hydrolysis in aqueous environments. For example, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl dihydrogen phosphate (8:2 monoPAP) hydrolyzes to form fluorotelomer alcohols (FTOHs):

Reaction :

Conditions :

Oxidation of Fluorotelomer Aldehydes

Environmental degradation of HDFDA-derived intermediates, such as fluorotelomer aldehydes (FTALs), leads to oxidation products. For instance, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecanal (8:2 FTAL) oxidizes to carboxylic acids:

Reaction :

Key Data :

| Parameter | Value | Reference |

|---|---|---|

| Rate Constant (k) | L/mol/s | |

| Primary Oxidizing Agent | Hydroxyl radicals (- OH) |

Environmental Degradation Pathways

HDFDA and its derivatives are subject to advanced oxidation processes (AOPs) and microbial degradation:

AOPs :

-

Hydroxyl Radical Attack : Cleaves C–C bonds in the fluorinated chain, forming shorter perfluoroalkyl carboxylic acids (PFCAs).

-

UV Photolysis : Breaks C–F bonds, yielding hydrogen fluoride (HF) and unsaturated intermediates .

Microbial Degradation :

-

Limited data exist, but defluorination via Pseudomonas spp. has been observed under anaerobic conditions .

Copolymerization with Methacrylates

HDFDA copolymerizes with methacrylates (e.g., methyl methacrylate) to enhance material properties:

Example Copolymer :

Applications :

-

Superamphiphobic Sponges : Repel water and oil (contact angles >150°) .

-

Lithium-Ion Battery Electrolytes : Improve mechanical stability and ion transport .

Reactivity Comparison with Methacrylate Analogues

HDFDA’s methacrylate analogue (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl methacrylate) shows slower polymerization kinetics due to steric hindrance from the methyl group:

| Parameter | HDFDA | Methacrylate Analogue |

|---|---|---|

| Polymerization Rate | ||

| Glass Transition Temp | 45°C | 65°C |

| Hydrolytic Stability | Moderate | High |

Comparison with Similar Compounds

Structural and Property Differences

The table below compares key fluorinated acrylates/methacrylates:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Fluorine Content | Density (g/mL) | Boiling Point (°C, mmHg) | Applications |

|---|---|---|---|---|---|---|

| Heptadecafluorodecyl acrylate | C₁₃H₇F₁₇O₂ | 518.17 | 17 F atoms | 1.637 | 90 (4 mmHg) | Coatings, biomedical, CO₂ thickening |

| Heptadecafluorodecyl methacrylate (HDFDMA) | C₁₄H₉F₁₇O₂ | 532.19 | 17 F atoms | 1.596 | 110 (4 mmHg) | Superamphiphobic surfaces, polymers |

| Hexadecafluoro-9-(trifluoromethyl)decyl methacrylate | C₁₅H₉F₁₉O₂ | 582.21 | 19 F atoms | N/A | N/A | HPLC analysis, specialty coatings |

| Heneicosafluorododecyl acrylate | C₁₅H₇F₂₁O₂ | ~682.22 | 21 F atoms | 1.32 | 122 (4 mmHg) | Extreme hydrophobicity, advanced materials |

Key Observations :

Fluorocarbon Chain Length :

- Longer chains (e.g., heneicosafluorododecyl acrylate) enhance hydrophobicity and thermal stability but reduce solubility in organic solvents .

- The trifluoromethyl group in hexadecafluoro-9-(trifluoromethyl)decyl methacrylate introduces branching, altering surface properties compared to linear perfluoro chains .

Acrylate vs. Methacrylate :

Reactivity in Copolymerization

Studies comparing copolymerization behaviors reveal:

- Reactivity Ratios: Heptadecafluorodecyl acrylate (AC8) has lower reactivity (r₁ = 0.45) compared to its methacrylate (MAC8, r₁ = 1.2) and α-acetoxyacrylate (αAC8, r₁ = 1.5) counterparts when copolymerized with morpholinoethyl methacrylate (MEMA). This results in copolymers with higher fluorinated monomer content when using MAC8 or αAC8 .

- Copolymer Applications :

- Copolymers with styrene or hexyl acrylate enhance solubility in supercritical CO₂, critical for oil recovery and green chemistry .

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via a two-step mechanism:

-

Activation of the carbonyl group : Acryloyl chloride reacts with a base (e.g., triethylamine or pyridine) to generate an acylium ion intermediate.

-

Nucleophilic attack : The fluorinated alcohol attacks the electrophilic carbonyl carbon, displacing chloride and forming the ester bond.

The stoichiometric ratio of heptadecafluorodecyl alcohol to acryloyl chloride typically ranges from 1:1 to 1:1.2 to ensure complete conversion of the alcohol. Excess acryloyl chloride is avoided to minimize side reactions such as polymerization.

Reaction Conditions

Optimal parameters for high yield and purity include:

-

Solvent : Anhydrous dichloromethane or tetrahydrofuran (THF) to solubilize both reactants.

-

Temperature : 0–5°C during acryloyl chloride addition, followed by gradual warming to 25°C.

-

Base : Triethylamine (2.5 equivalents) to neutralize HCl byproducts.

-

Atmosphere : Inert nitrogen or argon to prevent moisture ingress.

A representative procedure involves dissolving heptadecafluorodecyl alcohol (1.0 mol) and triethylamine (2.5 mol) in dichloromethane (500 mL). Acryloyl chloride (1.1 mol) is added dropwise over 1 hour at 0°C, followed by stirring for 12 hours at room temperature. The mixture is washed with water, dried over MgSO₄, and concentrated under reduced pressure.

Purification and Isolation

Crude 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl acrylate requires rigorous purification due to its propensity for radical-induced polymerization.

Distillation

Fractional vacuum distillation (60–80°C at 0.1–0.5 mmHg) separates the product from unreacted acryloyl chloride and oligomeric byproducts. The distillate is collected as a colorless liquid with >98% purity (GC-MS analysis).

Inhibitor Addition

To stabilize the monomer during storage, radical inhibitors such as hydroquinone (100–200 ppm) or 4-methoxyphenol (MEHQ) are added post-distillation. This prevents premature polymerization during handling.

Characterization and Quality Control

Spectroscopic Analysis

-

¹H NMR (CF₃CO₂D): δ 6.40 (dd, J = 17.3, 1.5 Hz, 1H, CH₂=CHCOO), 6.15 (dd, J = 17.3, 10.4 Hz, 1H, CH₂=CHCOO), 5.85 (dd, J = 10.4, 1.5 Hz, 1H, CH₂=CHCOO), 4.50 (t, J = 7.2 Hz, 2H, OCH₂CF₂), and 2.30–1.80 (m, 2H, CF₂CH₂).

-

¹⁹F NMR : Characteristic signals at δ −81.2 (CF₃), −114.5 (CF₂), and −122.3 (CF₂) confirm the perfluorinated chain.

-

FT-IR : Peaks at 1735 cm⁻¹ (C=O stretch), 1635 cm⁻¹ (C=C stretch), and 1150–1250 cm⁻¹ (C-F stretches).

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | 120–122°C (0.2 mmHg) |

| Density (25°C) | 1.58 g/cm³ |

| Refractive Index (nD²⁵) | 1.339 |

| Solubility | Insoluble in water; soluble in THF, chloroform, and fluorinated solvents |

Industrial-Scale Production

Large-scale synthesis adopts continuous flow reactors to enhance safety and yield. Key adaptations include:

-

Temperature control : Jacketed reactors maintain 0–5°C during exothermic acryloyl chloride addition.

-

In-line quenching : Aqueous NaOH neutralizes residual HCl before distillation.

-

Automated distillation : Short-path distillation units minimize thermal degradation.

A patented emulsion process (WO2009015136A1) utilizes the monomer in core-shell polymer particles, highlighting its compatibility with industrial coating applications .

Q & A

Basic Research Questions

Q. What are the recommended methods for characterizing the purity and structural integrity of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl acrylate?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) to verify purity (≥97% by assay) and detect residual inhibitors like MEHQ (monomethyl ether hydroquinone) . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms the fluorine-rich alkyl chain structure and acrylate functionality. Fourier-transform infrared spectroscopy (FTIR) can validate the C=O (1730–1750 cm⁻¹) and C-F (1100–1300 cm⁻¹) stretching bands. Density measurements (1.596–1.637 g/mL at 25°C) and refractive index (n20/D ≈1.337–1.343) serve as secondary purity indicators .

Q. How do polymerization inhibitors (e.g., MEHQ) impact experimental design for acrylate-based polymer synthesis?

- Methodological Answer : MEHQ (100–1000 ppm) prevents premature polymerization during storage (2–8°C) . For polymerization studies, remove inhibitors via alumina column chromatography or distillation under reduced pressure (e.g., bp 90–110°C at 4 mmHg) . Monitor residual inhibitor levels using UV-Vis spectroscopy (λmax = 280 nm for MEHQ) to ensure they do not interfere with radical initiation kinetics .

Q. What safety precautions are critical when handling this fluorinated acrylate in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles) to avoid skin/eye irritation (Risk Code R36/37/38) . Work in a fume hood due to volatile components (flash point 113°C) . Store at 2–8°C in amber glass to prevent thermal degradation and light-induced side reactions. Waste disposal must comply with perfluoroalkyl substance (PFAS) regulations due to environmental persistence .

Advanced Research Questions

Q. How can computational modeling optimize copolymerization reactivity ratios with non-fluorinated monomers?

- Methodological Answer : Apply density functional theory (DFT) to calculate radical stabilization energies and predict reactivity ratios (e.g., Q-e scheme). Validate with experimental data from ¹H NMR or Raman spectroscopy to track monomer conversion rates. For example, fluorinated acrylates exhibit lower reactivity due to electron-withdrawing fluorine atoms, requiring higher initiator concentrations (e.g., AIBN at 0.5–1.5 mol%) .

Q. What experimental strategies resolve contradictions in reported density values (1.32–1.637 g/mL) across literature?

- Methodological Answer : Discrepancies arise from impurities (e.g., residual solvents) or measurement conditions. Standardize protocols:

- Use a pycnometer at 25°C for high-precision density measurements.

- Compare with computational predictions (e.g., molecular dynamics simulations of bulk packing efficiency) .

- Cross-reference purity assays (e.g., GC-MS) to isolate density variations caused by non-fluorinated byproducts .

Q. How does the fluorinated chain length influence surface energy in hydrophobic coatings?

- Methodological Answer : Measure contact angles (water, diiodomethane) to calculate surface energy via Owens-Wendt theory. Longer perfluorinated chains (e.g., C10 vs. C12) reduce surface energy (≤10 mN/m) but increase viscosity, complicating film formation. Use atomic force microscopy (AFM) to correlate chain packing with roughness (Ra < 5 nm for uniform coatings) .

Q. What analytical techniques detect trace PFAS degradation products in environmental fate studies?

- Methodological Answer : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative mode. Target degradation markers like perfluorooctanoic acid (PFOA) or shorter-chain fluorotelomers. Use solid-phase extraction (SPE) with C18 columns to concentrate samples, achieving detection limits <1 ppt .

Key Research Challenges

- Synthetic Reproducibility : Batch-to-batch variability in fluorine content (17 vs. 21 fluorine atoms) alters material properties. Use X-ray photoelectron spectroscopy (XPS) for precise fluorine quantification .

- Environmental Compliance : Align disposal protocols with evolving PFAS regulations (e.g., EPA’s 2020 Toxic Release Inventory updates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.